molecular formula C11H14N2O2 B11893412 3-Ethyl-3-(4-nitrophenyl)azetidine CAS No. 804435-90-3

3-Ethyl-3-(4-nitrophenyl)azetidine

Cat. No.: B11893412
CAS No.: 804435-90-3
M. Wt: 206.24 g/mol
InChI Key: SFTRHDSWNUNXFC-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with analysis revealing that 59% of unique small-molecule drugs approved by the U.S. FDA contain such a moiety. acs.orgopenmedicinalchemistryjournal.com Four-membered nitrogen heterocycles, like azetidines, are of particular interest. openmedicinalchemistryjournal.comijnrd.orgresearchgate.net Their significance stems from a combination of inherent ring strain and molecular rigidity, which imparts unique chemical and biological properties. researchgate.netnih.govrsc.org This ring strain, estimated to be around 25.4 kcal/mol for azetidine (B1206935), makes the ring susceptible to opening, providing a powerful tool for synthetic chemists. rsc.org At the same time, the azetidine ring is notably more stable than its three-membered counterpart, aziridine, allowing for easier handling and purification. rsc.orgresearchwithrutgers.com

The compact and rigid structure of the azetidine scaffold is a desirable feature in medicinal chemistry. researchgate.netnih.gov It allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets. The presence of the nitrogen atom also provides a site for hydrogen bonding and can influence properties like polarity and solubility, which are crucial for a drug's pharmacokinetic profile. nih.gov Consequently, compounds featuring the azetidine moiety exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ijnrd.orgnih.gov

Azetidine Ring System: Structural Features and Research Challenges in Synthesis

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its structure is characterized by significant angle and torsional strain, which dictates its chemical reactivity. rsc.orgresearchwithrutgers.com This inherent strain is a double-edged sword for chemists. While it enables unique strain-driven reactions, it also presents considerable challenges in the synthesis of the ring itself. nih.govmedwinpublishers.comresearchgate.net

Synthesizing the azetidine core is often difficult compared to its less strained five-membered (pyrrolidine) or more strained three-membered (aziridine) analogs. medwinpublishers.comresearchgate.net Common synthetic routes include:

Intramolecular cyclization: This is a primary method, often involving the cyclization of γ-amino alcohols or their derivatives. acs.orgorganic-chemistry.org

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic method for forming azetidines. rsc.orgresearchgate.net

Ring contraction: Methods involving the rearrangement of larger rings, such as N-sulfonylpyrrolidinones, have been developed to produce functionalized azetidines. organic-chemistry.orgacs.org

Reduction of β-lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a convenient route to the corresponding azetidines. acs.orgrsc.org

Despite these methods, the development of general, high-yielding, and stereoselective syntheses for substituted azetidines remains an active area of research. researchgate.netacs.org The challenge lies in controlling the thermodynamics and kinetics of ring formation to favor the four-membered ring over potential side reactions. medwinpublishers.com

Role of Azetidine Derivatives as Synthetic Building Blocks and in Biological Sciences

Azetidine derivatives are valuable as both biologically active molecules and versatile synthetic intermediates. ijnrd.orgresearchgate.netrsc.org Their constrained conformation makes them useful as surrogates for amino acids and as components in peptidomimetics, influencing the secondary structure of peptides. acs.orgrsc.org The naturally occurring L-azetidine-2-carboxylic acid, for instance, is a known proline receptor antagonist. medwinpublishers.com

In synthetic chemistry, the strain of the azetidine ring can be harnessed for ring-opening and ring-expansion reactions, providing access to complex, highly substituted acyclic amines or larger heterocyclic systems. rsc.orgrsc.org This reactivity makes them powerful building blocks. researchgate.netacs.org Functionalized azetidines serve as scaffolds for creating diverse chemical libraries for drug discovery, allowing for systematic variation of substituents to probe structure-activity relationships. researchgate.netnih.gov

The biological importance of azetidines is vast. They are integral components in compounds with a wide range of pharmacological activities. nih.govmedwinpublishers.com Studies have explored azetidine derivatives as inhibitors of GABA uptake, triple reuptake inhibitors for antidepressant applications, and as agents against various microbial and viral targets. nih.govnih.govsigmaaldrich.com The ability to introduce diverse substituents at various positions on the ring allows medicinal chemists to fine-tune the biological activity and properties of these compounds. nih.govjmchemsci.com

Contextualization of 3-Ethyl-3-(4-nitrophenyl)azetidine within Azetidine Research

The compound this compound represents a specific example within the broader class of 3-substituted azetidines. Research into 3-substituted azetidines is driven by the need to create novel molecular scaffolds with specific three-dimensional arrangements for biological screening and as synthetic intermediates. researchgate.netnih.gov The synthesis of such compounds, particularly those with a quaternary center at the 3-position like this compound, presents a significant synthetic challenge.

The structure of this specific compound combines several key features:

The Azetidine Core: Provides the strained, four-membered heterocyclic framework.

An Ethyl Group at C3: A simple alkyl substituent.

A 4-Nitrophenyl Group at C3: This aromatic group introduces potential for π-stacking interactions and electronic effects due to the electron-withdrawing nitro group. The nitro group itself can be a site for further chemical modification, for example, reduction to an amine.

This particular substitution pattern makes this compound a molecule of interest for medicinal chemistry libraries and as a building block for more complex structures. bohrium.com Its synthesis would likely involve strategies for creating 3,3-disubstituted azetidines, a non-trivial synthetic endeavor. While specific research exclusively detailing the synthesis and application of this compound is not widely documented in the provided search results, its constituent parts are well-known in chemical synthesis. For example, Ethyl 3-oxo-3-(4-nitrophenyl)propanoate is a known chemical intermediate, suggesting that a potential synthetic route could involve such precursors. bldpharm.com The study of compounds like this contributes to the fundamental understanding of azetidine chemistry and expands the toolbox available for designing new functional molecules.

Data Tables

Table 1: Properties of the Azetidine Ring System

Property Value/Description Reference
Ring Size 4-membered ijnrd.orgresearchgate.net
Heteroatom Nitrogen ijnrd.orgresearchgate.net
Ring Strain ~25.4 kcal/mol rsc.org
Key Reactivity Ring-opening, Ring-expansion rsc.orgrsc.org

Table 2: Common Synthetic Routes to Azetidines

Method Description Reference
Intramolecular Cyclization Cyclization of γ-amino alcohols or related precursors. acs.orgorganic-chemistry.org
[2+2] Cycloaddition Photochemical reaction of imines and alkenes (aza-Paternò-Büchi). rsc.orgresearchgate.net
Ring Contraction Rearrangement of larger rings like pyrrolidinones. organic-chemistry.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

804435-90-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethyl-3-(4-nitrophenyl)azetidine

InChI

InChI=1S/C11H14N2O2/c1-2-11(7-12-8-11)9-3-5-10(6-4-9)13(14)15/h3-6,12H,2,7-8H2,1H3

InChI Key

SFTRHDSWNUNXFC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Azetidine Ring Systems

Historical and Classical Approaches to Azetidine (B1206935) Synthesis

Traditional methods for azetidine synthesis have been foundational, providing reliable, albeit sometimes limited, pathways to the four-membered ring system. These approaches are crucial for understanding the fundamental principles of azetidine ring formation.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving a nucleophilic substitution where a nitrogen atom attacks a carbon atom bearing a suitable leaving group. frontiersin.org This strategy is widely used and can be adapted for complex targets. acs.org The reaction generally proceeds via an Sɴ2 mechanism, forming the azetidine ring from a γ-amino halide or a related substrate.

A significant variation is the intramolecular aminolysis of epoxides. For instance, the reaction of 3,4-epoxy amines can be used to construct an azetidine ring adjacent to a carbonyl group, creating a useful scaffold for further chemical modification. nih.govfrontiersin.org While such reactions have been historically challenging, modern catalysts have improved their feasibility. nih.govfrontiersin.org Another example involves the N-bromosuccinimide (NBS)-induced intramolecular cyclization of homoallylamines to yield azetidine structures. researchgate.net

A key challenge in intramolecular cyclizations can be the competition with the formation of the thermodynamically more stable five-membered pyrrolidine ring or the three-membered aziridine ring. acs.org However, careful selection of substrates and reaction conditions can favor the desired four-membered ring product.

Intermolecular cycloadditions provide a powerful and direct route to four-membered rings. researchgate.net The most prominent of these for accessing azetidine precursors is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine. mdpi.com Discovered in 1907, this reaction remains a highly general method for producing a wide variety of substituted 2-azetidinones (β-lactams), which can then be converted to azetidines. mdpi.com The reaction is believed to proceed through a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization to form the ring. mdpi.com

More recently, photochemical approaches have gained prominence. The aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, offers a direct pathway to functionalized azetidines. researchgate.netspringernature.com However, this reaction has been historically underdeveloped due to competing photochemical pathways. researchgate.netnih.gov Modern advancements using visible-light photocatalysis have surmounted many of these limitations. For example, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition of oximes with a broad range of alkenes under mild conditions, yielding highly functionalized azetidines. rsc.orgresearchgate.netnih.gov

The reduction of the carbonyl group in 2-azetidinones (β-lactams) is one of the most widely used and efficient methods for synthesizing azetidines. acs.org This is largely due to the ready availability of β-lactams through well-established methods like the Staudinger synthesis. acs.orgmdpi.com

The reduction is typically accomplished rapidly and in high yields using various reducing agents. Common reagents include diborane in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org Hydroalanes have also been shown to be particularly effective and specific reducing agents for this transformation. acs.org A significant advantage of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org

Advanced Strategies for Substituted Azetidines

To overcome the limitations of classical methods and to access more complex and densely functionalized azetidines, a range of advanced synthetic strategies have been developed. These often rely on metal catalysis to achieve high efficiency and selectivity.

Metal catalysis has revolutionized the synthesis of azetidines, enabling reactions that were previously difficult or impossible. These methods often exhibit high functional group tolerance and stereoselectivity. rsc.orgacs.org Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for creating functionalized azetidines from picolinamide-protected amine substrates. rsc.org Similarly, copper-catalyzed multicomponent reactions can produce highly functionalized azetidines under mild conditions. organic-chemistry.org

A notable titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents allows for the synthesis of spirocyclic NH-azetidines, showcasing a broad substrate scope. rsc.org These advanced methods provide access to stereochemically defined and structurally diverse azetidine building blocks valuable in medicinal chemistry and materials science. rsc.orgacs.org

Among the advanced catalytic systems, lanthanoid(III) trifluoromethanesulfonates [Ln(OTf)₃] have proven to be exceptionally effective Lewis acid catalysts for azetidine synthesis. nih.govfrontiersin.org A significant challenge in acid-catalyzed reactions involving amines is that the catalyst is often quenched by the basicity of the amine nucleophile. nih.govfrontiersin.org However, Ln(OTf)₃ catalysts, particularly lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can effectively promote these reactions. nih.govfrontiersin.org

Research has demonstrated that a catalytic amount of La(OTf)₃ can induce the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgnih.gov This reaction proceeds with high selectivity, favoring the 4-exo-tet cyclization pathway, and tolerates a variety of sensitive and Lewis basic functional groups. nih.govfrontiersin.org

Table 1: La(OTf)₃-Catalyzed Synthesis of Azetidines from a cis-3,4-Epoxy Amine This table summarizes the optimization of reaction conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine to the corresponding azetidine.

EntrySolventYield of Azetidine (%)Azetidine/Pyrrolidine Ratio
1DCE (1,2-dichloroethane)81>20:1
2Benzene7511:1
Data sourced from research on La(OTf)₃-catalyzed aminolysis of epoxy amines. frontiersin.org

The success of this catalytic system highlights a significant advancement in the synthesis of functionalized azetidines, providing a robust method that overcomes the inherent challenges of working with amine nucleophiles in the presence of Lewis acids. nih.govfrontiersin.org

Metal-Catalyzed Azetidine Formation

Titanium(IV)-Mediated Coupling Approaches

Titanium(IV)-mediated synthesis offers a powerful method for creating spirocyclic NH-azetidines from oxime ethers. nih.gov This approach can utilize either an alkyl Grignard reagent or a terminal olefin as a coupling partner. nih.gov The proposed mechanism follows a Kulinkovich-type pathway, where a titanacyclopropane intermediate is formed. nih.govrsc.org This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to generate the four-membered N-heterocyclic ring. nih.gov This transformation produces structurally diverse and previously unreported NH-azetidines in a single step, albeit in moderate yields. nih.gov The method developed by Kürti and co-workers in 2019 specifically employs Ti(IV) mediation to synthesize spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.org

Table 1: Overview of Titanium(IV)-Mediated Azetidine Synthesis

Feature Description Reference
Reactants Oxime ethers, Alkyl Grignard reagents or terminal olefins nih.govrsc.org
Key Reagent Titanium(IV) isopropoxide nih.gov
Proposed Intermediate Titanacyclopropane nih.govrsc.org
Product Type Spirocyclic NH-azetidines nih.govrsc.org

| Mechanism Type | Kulinkovich-type pathway | rsc.org |

Strain-Release Strategies in Azetidine Synthesis

The significant ring strain inherent in small bicyclic compounds can be harnessed as a driving force for chemical transformations. Strain-release strategies, particularly those involving azabicyclo[1.1.0]butane (ABB), have emerged as a robust platform for azetidine synthesis. nih.govnih.gov Upon electrophilic activation of the nitrogen atom in ABB, the fragment exhibits strong electrophilicity at the bridgehead carbon. nih.gov Nucleophilic addition is then driven by the cleavage of the highly strained central bond, leading to the formation of a substituted azetidine ring. nih.gov

A multicomponent reaction driven by strain-release has been developed, involving a nih.govfrontiersin.org-Brook rearrangement followed by an anion relay sequence to produce modularly substituted azetidines. nih.gov This rapid reaction leverages the strain-release ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of the Brook rearrangement. nih.gov More recently, a visible-light-driven method using radical strain-release (RSR) photocatalysis on ABBs has been reported to access densely functionalized azetidines under mild conditions. chemrxiv.orgchemrxiv.org This photocatalytic approach demonstrates broad applicability and can be used to synthesize derivatives of complex molecules. chemrxiv.orgchemrxiv.org

Table 2: Comparison of Strain-Release Strategies

Strategy Precursor Key Step Driving Force Product Reference
Multicomponent Reaction Azabicyclo[1.1.0]butyl-lithium nih.govfrontiersin.org-Brook rearrangement/anion relay Strain-release ring-opening Functionalized Azetidines nih.gov
Spirocyclization Azabicyclo[1.1.0]butyl ketones Electrophile-induced spirocyclization Inherent ring strain of ABB Spiro-azetidines nih.gov

| Radical Photocatalysis | Azabicyclo[1.1.0]butanes (ABBs) | Radical interception by ABB | Strain-release upon radical addition | Densely Functionalized Azetidines | chemrxiv.orgchemrxiv.org |

Photochemical and Light-Driven Reactions for Azetidine Scaffolds

Photochemical reactions, particularly the aza Paternò–Büchi reaction, represent a highly efficient and direct strategy for synthesizing azetidines. researchgate.netnih.gov This [2+2] photocycloaddition between an imine and an alkene can rapidly assemble the four-membered ring, often with high regio- and stereoselectivity. nih.gov

Recent advancements have enabled this reaction using visible light, overcoming some of the challenges associated with traditional UV irradiation. researchgate.net For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by blue light and an Iridium(III) photocatalyst, has been reported to synthesize azetidines. rsc.org The reaction activates the 2-isoxazoline-3-carboxylate via triplet energy transfer. rsc.org These visible-light-mediated methods have proven scalable and useful for creating novel azetidine-based materials, demonstrating the impact of stereochemistry on the physical properties of the resulting compounds. researchgate.netchemrxiv.org The versatility of photochemical strategies allows for the incorporation of various functional groups, addressing limitations of traditional cyclization methods. researchgate.netresearchgate.net

Regioselective Aminolysis of Epoxides

The regioselective opening of epoxide rings by an amine nucleophile is a well-established method for forming amino alcohols, which can be precursors to azetidines. Specifically, the intramolecular aminolysis of 3,4-epoxy amines presents a direct route to constructing the azetidine ring. nih.govfrontiersin.orgfrontiersin.orgnih.gov

A significant challenge in this area is controlling the regioselectivity of the epoxide opening, especially when using acid catalysts that can be quenched by the basicity of the amine. nih.govfrontiersin.org To address this, lanthanoid(III) trifluoromethanesulfonates, such as La(OTf)₃, have been identified as excellent catalysts. nih.govfrontiersin.orgfrontiersin.orgnih.gov La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds in high yields to afford azetidines. nih.govfrontiersin.orgfrontiersin.orgnih.gov This method tolerates a wide variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate influences the regioselectivity of the aminolysis. nih.govfrontiersin.orgfrontiersin.org

Approaches for Introducing Specific Substituents at the Azetidine Ring for 3-Ethyl-3-(4-nitrophenyl)azetidine Synthesis

The synthesis of the target compound, this compound, requires specific methodologies for installing both the ethyl and the 4-nitrophenyl groups at the C3 position of the azetidine core.

Strategies for Alkyl Group Incorporation

The introduction of alkyl groups onto the azetidine ring can be achieved through various synthetic routes. One direct method involves the photochemical modification of azetidine-2-carboxylic acids with alkenes, which can produce a range of alkyl azetidines. chemrxiv.orgchemrxiv.org An alternative approach is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst, which can install alkyl, allyl, and benzyl groups. organic-chemistry.org

For substitution at the C3 position, as required for the target molecule, a common strategy involves starting with a precursor that already contains the desired alkyl group or can be easily alkylated. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold can be synthesized, and subsequent alkylation provides the corresponding 3-substituted azetidine derivatives. nih.gov Furthermore, an electrocyclization route to azetidine nitrones from N-alkenylnitrones provides access to unsaturated strained heterocycles that can undergo nucleophilic addition reactions to form highly substituted azetidines with excellent diastereoselectivity. nih.gov This offers a fundamentally different approach to traditional cyclization and allows for the creation of diverse substitution patterns. nih.gov

Methodologies for Aryl and Nitro-Substituted Aryl Group Incorporation

The incorporation of aryl groups, including those with nitro substituents, is a critical step. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition, is a powerful method for synthesizing functionalized azetidines and can be used to introduce aryl substituents. nih.govrsc.org The development of visible light-mediated versions of this reaction has expanded its utility and scalability, allowing for the synthesis of azetidines with diverse functionalities, including nitroazetidines for applications such as energetic materials. researchgate.netchemrxiv.org

Palladium-catalyzed reactions provide an efficient route for converting aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions, showcasing broad functional group compatibility. organic-chemistry.org For direct arylation, nickel-catalyzed cross-coupling reactions have been developed. A protocol based on the regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with an aziridine featuring a tethered thiophenyl group can be used. nih.gov Activation and subsequent cyclization yield the 2-substituted azetidine core. nih.gov While this specific method targets the C2 position, similar cross-coupling strategies could potentially be adapted for C3 arylation.

Another relevant approach is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. nih.gov This reaction is a versatile tool for synthesizing biologically active compounds and can be performed with high stereoselectivity. While often used to build acyclic chains, the resulting β-nitroamine functionality is a key synthon that could be incorporated into a precursor for subsequent cyclization to form the desired 3-aryl-3-nitro-substituted azetidine structure.

Functional Group Transformations on Preformed Azetidines

The modification of existing azetidine rings is a powerful strategy for creating diverse and complex derivatives that might be inaccessible through direct cyclization methods. researchgate.netrsc.org This approach allows for the late-stage introduction of various substituents, providing flexibility in synthesizing targeted molecules like this compound. These transformations can occur at the ring nitrogen or at the carbon atoms of the azetidine core.

Functional group interconversions are fundamental in organic synthesis, enabling chemists to alter molecular properties and reactivity by converting one functional group into another. solubilityofthings.com This is particularly relevant for preformed azetidine scaffolds, where strategic modifications can be planned to build complex structures. rsc.org Key transformations include reactions at the nitrogen atom and substitutions at the ring carbons.

Modifications at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a common site for functionalization. N-H azetidines can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. For instance, the alkylation of primary amines with bis-triflates derived from 2-substituted-1,3-propanediols provides a straightforward route to 1,3-disubstituted azetidines. organic-chemistry.org Similarly, copper-catalyzed N-arylation is an effective method for introducing aryl groups onto the azetidine nitrogen. organic-chemistry.org

Another significant transformation is the deprotection of N-substituted azetidines. Functional groups like a tosyl group or a p-methoxyphenyl group, often used to facilitate the synthesis of the azetidine ring, can be removed to yield the free N-H azetidine, which serves as a versatile intermediate for further derivatization. researchgate.netorganic-chemistry.org

Modifications at Ring Carbons

Functionalization of the carbon framework of azetidine can be more challenging but offers access to highly substituted and stereochemically rich molecules.

C-H Functionalization: Recent advances have enabled the direct functionalization of C(sp³)–H bonds. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which forges a new C-N bond to form the azetidine ring itself. rsc.org While this is a cyclization method, the principle of C-H activation is being explored for post-synthetic modifications.

Cross-Coupling Reactions: Cross-coupling reactions are a powerful tool for creating C-C bonds. For example, 3-iodoazetidine can undergo Hiyama cross-coupling reactions with various arylsilanes to produce 3-arylazetidines under mild conditions. organic-chemistry.org This methodology could be envisioned for the synthesis of a 3-(4-nitrophenyl)azetidine precursor. A Suzuki-type coupling has also been reported for coupling boronic acids with azetidines bearing an all-carbon quaternary center. organic-chemistry.org

Functionalization via Organometallic Reagents: The high ring strain of related precursors like azabicyclo[1.1.0]butanes can be harnessed to synthesize functionalized azetidines. organic-chemistry.org The reaction of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst allows for the direct and rapid synthesis of bis-functionalized azetidines, introducing alkyl, allyl, and benzyl groups. organic-chemistry.org

Reduction of Azetidin-2-ones

One of the most established methods for preparing azetidines involves the reduction of readily available azetidin-2-ones (β-lactams). acs.org This transformation effectively converts the carbonyl group into a methylene group (CH₂), yielding the corresponding azetidine while preserving the stereochemistry of the substituents on the ring. acs.org This approach is valuable for accessing a wide variety of substituted azetidines.

Table 1: Selected Methods for Functional Group Transformations on Azetidines

Transformation Type Reagents/Catalyst Substrate Example Product Type Ref
N-Alkylation Bis-triflates of 1,3-propanediols Primary amines 1,3-Disubstituted azetidines organic-chemistry.org
C-Arylation Arylsilanes, Pd catalyst 3-Iodoazetidine 3-Arylazetidines organic-chemistry.org
Reduction Diborane, LiAlH₄, or Alanes N-Substituted azetidin-2-one N-Substituted azetidine acs.org
Alkylation/Allylation Organometal reagents, Cu(OTf)₂ 1-Azabicyclo[1.1.0]butane Bis-functionalized azetidines organic-chemistry.org
Cycloaddition N-tosylimines, Bu₃P Alkynyl ketones Substituted azetidines organic-chemistry.org

Reactivity and Chemical Transformations of Azetidine Derivatives

Ring-Opening Reactions of Azetidines

The release of ring strain is a primary driving force for many reactions involving azetidines, with ring-opening being a prominent example. thieme-connect.com These reactions are often facilitated by the activation of the azetidine (B1206935) nitrogen, typically through protonation or conversion into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cnyoutube.com

The nucleophilic ring-opening of unsymmetrical azetidines is a major class of reactions. magtech.com.cn For a compound like 3-Ethyl-3-(4-nitrophenyl)azetidine, which is unsubstituted at the C2 and C4 positions, nucleophilic attack can occur at either of these carbons. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn

Generally, in the absence of overwhelming steric hindrance, the electronic effects of the substituents on the azetidine ring play a crucial role in determining the site of nucleophilic attack. magtech.com.cn For 3-arylazetidines, especially when the nitrogen is quaternized, the cleavage of the C-N bond often occurs at the carbon atom that can better stabilize a positive charge in the transition state. However, with a quaternary C3 center, direct attack at this position is not feasible. The attack will occur at the less sterically hindered C2 or C4 positions. Given the symmetrical nature of the substitution at C2 and C4 in this specific molecule, a mixture of products might be expected unless other factors come into play. For many 2-substituted azetidines, nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen due to steric hindrance. magtech.com.cn

The reaction often proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbons adjacent to the ring nitrogen, leading to the cleavage of a carbon-nitrogen bond. rsc.org The stability of the azetidine ring often necessitates the use of Lewis acids or conversion to an azetidinium salt to facilitate the ring-opening. magtech.com.cn

The primary products of nucleophilic ring-opening reactions of azetidines are highly substituted, acyclic amines. rsc.org The specific structure of the product depends on the nucleophile and the position of the ring cleavage. For this compound, nucleophilic attack would lead to the formation of a γ-substituted amine.

NucleophilePotential Acyclic ProductReaction Type
Hydride (e.g., from LiAlH4)1-(4-Nitrophenyl)-1-propyl-ethylamineReductive Ring Opening
Halide (e.g., HCl)N-(3-chloro-1-ethyl-1-(4-nitrophenyl)propyl)amineAcid-catalyzed Ring Opening
Alkoxide (e.g., CH3O-)N-(3-methoxy-1-ethyl-1-(4-nitrophenyl)propyl)amineNucleophilic Ring Opening
Thiolate (e.g., PhS-)N-(1-ethyl-1-(4-nitrophenyl)-3-(phenylthio)propyl)amineNucleophilic Ring Opening

In some cases, intramolecular ring-opening can lead to ring-expanded products. For instance, azetidines with a suitable nucleophilic side chain can undergo intramolecular cyclization to form larger rings like pyrrolidines or azepanes. nih.govacs.org

Ring-Expansion Reactions of Azetidine Systems

Azetidines can serve as synthons for larger nitrogen-containing heterocycles through ring-expansion reactions. rsc.org These transformations can be achieved through various strategies, including reactions with carbenes or rearrangements. A [3+1] ring expansion strategy, for example, can convert strained aziridines into highly substituted azetidines by reacting with a rhodium-bound carbene, suggesting that similar strategies could potentially be applied to expand azetidines themselves. nih.govscispace.com

Another approach involves the rearrangement of 2-(halomethyl)azetidines, which can expand to form pyrrolidines. epfl.ch Although the target molecule does not possess this specific functionality, it highlights a potential pathway for modification and subsequent ring expansion. The reaction of azetidines with isocyanates can also lead to ring expansion, forming five-membered rings. epfl.ch

Biological Relevance of Azetidine Scaffolds in Research

Azetidine (B1206935) as a Bioisostere and Pharmacophore Motif in Chemical Biology

In drug design, the azetidine ring is increasingly utilized as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. nih.gov Spirocyclic azetidines have been shown to act as bioisosteres for more common saturated six-membered heterocycles like morpholine and piperazine. researchgate.nettcichemicals.com This bioisosteric replacement can lead to novel, patent-free analogues with similar physicochemical properties and high biological activity. researchgate.net The replacement of ketones with three-dimensional motifs such as azetidines is another powerful strategy in molecular design, offering access to new chemical spaces with potentially improved pharmacokinetic profiles. researchgate.net

The azetidine scaffold is also considered a "privileged scaffold," a molecular framework that can provide ligands for diverse biological targets. pharmablock.com Its rigid, three-dimensional structure is a key attribute. nih.gov Incorporating this rigid scaffold can decrease the entropy of a molecule's binding with its biological target, potentially leading to higher affinity. enamine.net This conformational restriction helps in presenting molecular fragments in a predefined spatial orientation, which is advantageous for computational screening methods. enamine.net The introduction of azetidine rings into drug candidates can also improve crucial pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. researchgate.net This strategy, often termed "escaping from flatland," aims to increase the three-dimensional character of drug candidates, which has been linked to improved clinical success rates. tcichemicals.combaranlab.org

Observed Biological Activities Associated with Azetidine-Containing Compounds

Compounds featuring the azetidine moiety have demonstrated a wide and diverse range of pharmacological activities. nih.govresearchgate.net The structural versatility of this scaffold allows for its incorporation into molecules targeting various biological pathways, leading to a broad spectrum of effects. lifechemicals.commedcraveonline.com These activities include antimicrobial, anti-inflammatory, enzyme inhibition, antioxidant, and anticonvulsant properties, among others. nih.govresearchgate.netijbpas.com

The azetidine scaffold is a core component of many antimicrobial agents, most notably the azetidine-2-ones, also known as β-lactams, which are central to the activity of penicillin and cephalosporin antibiotics. lifechemicals.commedcraveonline.com Beyond classical β-lactams, novel azetidine derivatives have shown significant promise against various pathogens, including drug-resistant strains. medcraveonline.com

A series of azetidine derivatives, termed BGAz, has been identified to have potent bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) strains. nih.govacs.org Several of these compounds displayed minimum inhibitory concentration (MIC₉₉) values below 10 μM against drug-sensitive and MDR-Mtb. nih.govacs.orgacs.org For example, certain azetidin-2-one analogues exhibited MIC values as low as 0.78 µg/mL against the Mtb H₃₇Rv strain. nih.govmedwinpublishers.com The introduction of a chloro substitution on the aryloxy acid component of these molecules appeared to enhance their antimycobacterial activity. nih.gov Other research has shown that combining the azetidine ring with a quinolone nucleus can yield compounds with superior activity against quinolone-susceptible MRSA compared to established fluoroquinolones. lifechemicals.com

Table 1: Antitubercular Activity of Selected Azetidine Derivatives

Compound/SeriesTarget OrganismReported Activity (MIC)Reference
BGAz SeriesMycobacterium tuberculosis (drug-sensitive & MDR)<10 μM nih.govacs.org
Azetidin-2-one analogue (4g)M. tuberculosis H₃₇Rv0.78 µg/mL nih.govmedwinpublishers.com
Azetidin-2-one analogue (4f)M. tuberculosis H₃₇Rv1.56 µg/mL nih.govmedwinpublishers.com

Azetidine-containing compounds have been investigated for their potential as anti-inflammatory agents. nih.gov Studies have demonstrated that some of these derivatives can effectively reduce inflammation in both acute and chronic models. researchgate.net For instance, a novel azetidine derivative, KHG26792, was shown to attenuate the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide in amyloid β-treated microglial cells. nih.gov

In a study involving azetidin-2-one derivatives of ferulic acid, the compounds demonstrated a significant anti-inflammatory effect in a carrageenan-induced acute inflammation model in rats, with the maximum effect observed 24 hours after administration. researchgate.net These compounds also reduced the formation of granulation tissue in a chronic inflammation model, indicating an ability to inhibit the proliferative component of inflammation. researchgate.net Furthermore, a correlation has been observed between the anti-inflammatory and antitubercular activities of certain azetidin-2-one analogues, suggesting a potential link to the inhibition of the Phospholipase A2 (PLA2) enzyme. nih.gov

The rigid structure of the azetidine ring makes it a useful scaffold for designing enzyme inhibitors. rsc.org Azetidine derivatives have been developed to target a variety of enzymes implicated in different diseases.

Phospholipase A2 (PLA2) Inhibition: Certain azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of the PLA2 enzyme, which is involved in inflammatory processes. nih.govmedwinpublishers.com A structure-activity relationship study indicated that chloro substitution on an aryloxy acid moiety enhanced PLA2 inhibition. nih.gov

STAT3 Inhibition: A series of (R)-azetidine-2-carboxamide analogues have been developed as potent, sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org These azetidine-based inhibitors represent a significant advancement over previous proline-based compounds, demonstrating improved potency in STAT3 DNA-binding assays. acs.org

GABA Uptake Inhibition: Azetidine derivatives have been designed as conformationally constrained analogues of GABA and β-alanine to act as inhibitors of GABA transporters (GATs). drugbank.com Azetidin-2-ylacetic acid derivatives with specific lipophilic residues were found to be the most potent inhibitors of GAT-1, with IC₅₀ values in the low micromolar range (e.g., 2.01 µM). drugbank.com

The biological scope of azetidine derivatives extends to other significant activities, including antioxidant and anticonvulsant effects.

Antioxidant Activity: Several studies have reported the antioxidant potential of novel azetidine derivatives. nih.govijper.org The antioxidant capacity of these compounds has been evaluated using methods such as the DPPH free-radical scavenging assay and the nitric oxide radical scavenging method. jmchemsci.comjmchemsci.com In one study, a synthesized azetidine-2-one derivative exhibited a maximum scavenging effect of 85% on DPPH radicals at a concentration of 25 μg. jmchemsci.com Derivatives with chlorine substituents on the phenyl ring have been noted to exhibit maximum activity in some assays.

Anticonvulsant Activity: The azetidine scaffold has also been incorporated into molecules designed to treat neurological disorders like epilepsy. technologynetworks.com Newly synthesized azetidinone derivatives have been evaluated for their anticonvulsant activity in animal models, such as those using Isoniazid (INH) and Pentylenetetrazole (PTZ) to induce convulsions. neuroquantology.comnih.gov In one study, several 2-azetidinone derivatives significantly delayed the onset of INH-induced convulsions, an effect possibly linked to the enhancement of GABA-mediated inhibitory activity. neuroquantology.com The presence of specific electron-withdrawing or electron-donating groups on the aromatic ring attached to the azetidinone moiety was found to influence this activity. neuroquantology.com

Table 2: Summary of Other Biological Activities of Azetidine Derivatives

ActivityAssay/ModelKey FindingsReference
AntioxidantDPPH radical scavengingAn azetidine-2-one derivative showed 85% scavenging at 25 µg. jmchemsci.com
AntioxidantNitric oxide/Superoxide scavengingChlorine-substituted derivatives showed maximum activity.
AnticonvulsantIsoniazid (INH)-induced convulsionsDerivatives significantly delayed the onset of convulsions. neuroquantology.com
AnticonvulsantPentylenetetrazole (PTZ)-induced convulsionsSome derivatives showed significant delay in convulsion onset. neuroquantology.comnih.gov

Mechanistic Insights into Azetidine-Mediated Biological Effects

Understanding the mechanism of action is crucial for the development of therapeutic agents. Research into azetidine derivatives has provided insights into how these molecules exert their biological effects.

In the context of antitubercular activity, mode-of-action studies on the BGAz series of azetidines suggest that they inhibit the growth of Mycobacterium tuberculosis by interfering with the biogenesis of the cell envelope. nih.govacs.org Specifically, they appear to arrest the late-stage biosynthesis of mycolic acid, a critical component of the mycobacterial cell wall. nih.govacs.org Transcriptomic analysis indicates that this mechanism is distinct from that of existing mycobacterial cell wall inhibitors. acs.org

For azetidine-2-ones (β-lactams), the classic mechanism of antibacterial action involves the selective and irreversible inhibition of enzymes responsible for building the peptidoglycan layer of the bacterial cell wall. jmchemsci.com

The anti-inflammatory and antioxidative effects of the azetidine derivative KHG26792 have been linked to its ability to modulate specific cellular signaling pathways. nih.gov The compound was found to decrease the Aβ-induced translocation of the transcription factor NF-κB and increase the phosphorylation of the Akt/GSK-3β signaling pathway, which are involved in inflammation and cell survival. nih.gov In the case of azetidin-2-one derivatives of ferulic acid, their long-acting anti-inflammatory effect in animal models suggests favorable pharmacokinetic properties. researchgate.net

Target Deconvolution Studies for Azetidine Compounds

Target deconvolution is the process of identifying the specific molecular targets to which a bioactive compound binds to elicit a phenotypic response. For novel azetidine compounds discovered through phenotypic screening, pinpointing their protein targets is a critical step in the drug development pipeline. Various methodologies are employed for this purpose. technologynetworks.com

Common Target Deconvolution Methods:

Affinity Chromatography: This is a widely used technique where a derivative of the azetidine compound is immobilized on a solid support. nih.gov This "bait" is used to capture binding proteins from a cell lysate. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. technologynetworks.com

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react covalently with active site residues in a specific protein family. If an azetidine compound shows inhibitory activity, a probe based on its structure can be designed to label its target, facilitating identification. drughunter.com

Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of proteins in the presence of a ligand. The binding of an azetidine compound to its target protein confers thermal stabilization, which can be detected by quantifying the amount of soluble protein after heat shock. drughunter.com

Computational Approaches: In silico methods, such as molecular docking and database mining, can predict potential targets for azetidine compounds based on structural similarity to known ligands or by modeling interactions with known protein structures. nih.gov

A notable example involves the development of azetidine amides as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling. Progression from proline-based linkers to azetidine-2-carboxamides led to compounds with sub-micromolar potency in disrupting STAT3's DNA-binding activity. acs.orgnih.gov Similarly, studies on 3-substituted azetidine derivatives identified potent inhibitors of GABA uptake transporters (GAT-1 and GAT-3), demonstrating the scaffold's utility in neuroscience drug discovery. drugbank.com

Table 1: Examples of Azetidine Compounds and Their Identified Targets

Compound Class Identified Target Biological Significance
Azetidine Amides STAT3 Inhibition of cancer cell survival and proliferation. nih.gov
Azetidin-2-ylacetic Acid Derivatives GABA Transporter 1 (GAT-1) Potential treatment for neurological disorders. drugbank.com
3-Hydroxy-3-arylazetidine Derivatives GABA Transporter 3 (GAT-3) Modulation of neurotransmitter uptake. drugbank.com

Interference with Cellular Biosynthetic Pathways

Certain azetidine compounds can act as mimics of natural metabolites, thereby interfering with essential cellular processes. A classic example is L-azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid analog of proline. nih.govmedchemexpress.com

Aze is recognized by prolyl-tRNA synthetase, which charges it onto tRNAPro. This leads to its misincorporation into newly synthesized proteins in place of proline residues. nih.govresearchgate.net The geometric constraints of the four-membered azetidine ring differ significantly from proline's five-membered ring, causing alterations in protein secondary structure. This misfolding leads to a condition known as proteotoxic stress. nih.govresearchgate.net

The accumulation of misfolded proteins triggers a cellular stress response pathway called the Unfolded Protein Response (UPR). biorxiv.orgnih.gov The UPR is activated to restore protein homeostasis but can induce apoptosis (programmed cell death) if the stress is prolonged or severe. medchemexpress.com Studies in various organisms have demonstrated the global stress response induced by Aze, characterized by the upregulation of chaperone proteins and an increase in protein degradation. researchgate.netbiorxiv.org

Table 2: Cellular Effects of L-azetidine-2-carboxylic acid (Aze) Interference

Cellular Process Effect of Aze Consequence
Protein Synthesis Misincorporation in place of proline. nih.govresearchgate.net Production of misfolded, non-functional proteins.
Protein Homeostasis Accumulation of misfolded proteins. researchgate.net Induction of proteotoxic stress.
Cellular Stress Response Activation of the Unfolded Protein Response (UPR). biorxiv.orgnih.gov Upregulation of chaperones and protein degradation pathways.
Cell Viability Induction of apoptosis. medchemexpress.com Cell death.

Azetidines as Building Blocks for Peptidomimetics and Non-Natural Amino Acids

The unique structural properties of the azetidine ring make it an attractive building block for creating peptidomimetics and non-natural amino acids. acs.orgnih.gov These modified amino acids are used to design peptides with enhanced stability, specific conformations, and novel biological activities. nih.gov

Incorporating azetidine-based amino acids into a peptide backbone introduces conformational constraints. acs.org Unlike the more flexible peptide bonds found in natural proteins, the rigid azetidine ring restricts the possible torsion angles, forcing the peptide chain to adopt specific secondary structures, such as β-turns or γ-turns. researchgate.net This pre-organization can enhance binding affinity to biological targets.

Furthermore, the introduction of azetidine-containing residues can improve the metabolic stability of peptides. researchgate.net Natural peptides are often susceptible to rapid degradation by proteases in the body. The unnatural structure of the azetidine ring can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's half-life in vivo. nih.govresearchgate.net

Recent research has focused on the synthesis of a diverse library of azetidine-based amino acids. acs.orgnih.gov Synthetic routes have been developed to produce functionalized azetidines that can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. researchgate.net These non-natural building blocks expand the chemical diversity available for peptide engineering, enabling the creation of novel therapeutics and research tools. acs.org

Table 3: Applications of Azetidines in Peptide Chemistry

Application Advantage Conferred by Azetidine Scaffold Reference
Peptidomimetics Induces specific secondary structures (e.g., turns). researchgate.net
Enhances binding affinity through conformational rigidity. nih.gov
Non-Natural Amino Acids Increases resistance to proteolytic degradation. nih.govresearchgate.net
Expands chemical diversity for peptide engineering. acs.org

Theoretical and Computational Studies on Azetidine Systems

Quantum Mechanical Investigations (e.g., Density Functional Theory Calculations)

No studies were found that performed DFT calculations on 3-Ethyl-3-(4-nitrophenyl)azetidine.

Conformational Analysis and Energetic Profiles

There is no available research on the conformational analysis or energetic profiles of this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

Specific electronic structure analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions, for this compound has not been reported.

Prediction and Validation of Spectroscopic Data

There are no published studies that predict or validate the spectroscopic data of this compound using computational methods.

Mechanistic Pathway Elucidation through Computational Modeling

No computational modeling has been published to elucidate the mechanistic pathways involving this compound.

Structure-Reactivity Relationships from Computational Approaches

There is no available research that establishes structure-reactivity relationships for this compound through computational approaches.

Due to the lack of specific research on "this compound," a data table of compound names mentioned in the article cannot be generated.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 3-ethyl-3-(4-nitrophenyl)azetidine to improve yield and purity?

  • Methodological Answer : Utilize enantioselective desymmetrization strategies with chiral phosphoric acid catalysts to enhance stereochemical control. Key steps include:

  • Selection of azetidine precursors with electron-withdrawing groups (e.g., nitro) to stabilize intermediates .
  • Monitoring reaction progress via HPLC or NMR to detect intermediates and optimize reaction time/temperature .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine:

  • UV-Vis spectroscopy (λmax ~255 nm) to confirm conjugation between the azetidine ring and nitroaromatic group .
  • FT-IR to identify N–H stretching (3200–3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .
  • ¹H/¹³C NMR to resolve ethyl group protons (δ ~1.2–1.4 ppm) and nitrophenyl aromatic protons (δ ~7.5–8.3 ppm) .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Avoid contact with strong oxidizers (e.g., peroxides) or acids to prevent exothermic decomposition .
  • Use inert atmospheres (N₂/Ar) during synthesis to mitigate air-sensitive ring-opening reactions .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • The nitro group acts as an electron-withdrawing moiety, polarizing the azetidine ring and enhancing electrophilicity at the nitrogen. This facilitates:
  • Nucleophilic attacks in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Stabilization of transition states in asymmetric catalysis, as shown in DFT studies .
  • Compare reactivity with non-nitrated analogs (e.g., 3-ethyl-3-phenylazetidine) via Hammett plots to quantify electronic effects .

Q. What strategies can resolve contradictions in reported biological activity data for azetidine derivatives like this compound?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., M. tuberculosis MIC testing at pH 6.6 with 7H9 media) to control for environmental variability .
  • Perform metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with bioactivity measurements .
  • Use cheminformatics tools (e.g., molecular docking) to correlate structural variations (e.g., ethyl vs. methyl substituents) with target binding affinities .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Apply QSPR models to estimate logP (~2.1) and BBB permeability based on azetidine’s rigid scaffold and nitro group polarity .
  • Perform MD simulations in lipid bilayers to assess membrane penetration rates, focusing on interactions with phospholipid headgroups .
  • Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What mechanisms underlie the selective inhibition of bacterial targets (e.g., mycolate assembly in M. tuberculosis) by this compound?

  • Methodological Answer :

  • Conduct transcriptomic profiling (RNA-seq) of treated M. tuberculosis to identify downregulated genes in lipid biosynthesis pathways .
  • Use radiolabeled substrates (e.g., ¹⁴C-acetate) to track inhibition of mycolic acid incorporation into cell walls .
  • Compare inhibition kinetics with known mycolate inhibitors (e.g., isoniazid) via time-kill assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for azetidine derivatives?

  • Methodological Answer :

  • Re-measure pKa using potentiometric titration under controlled ionic strength (e.g., 0.1 M KCl) to minimize solvent effects .
  • Cross-validate with UV-pH titration (monitoring λmax shifts of the nitrophenyl chromophore) .
  • Note that hybridization (sp² vs. sp³ at nitrogen) and solvent association (H-bonding with water) can cause variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.